![molecular formula C14H23N4O13P3 B12092388 5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is a synthetic nucleotide analog. This compound is structurally related to cytidine triphosphate, a naturally occurring nucleotide. It is characterized by the presence of a 2-aminoethoxy group and a propynyl group attached to the cytidine moiety, which distinguishes it from its natural counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) typically involves multi-step organic synthesis. The key steps include:
Protection of the hydroxyl groups: on the cytidine molecule to prevent unwanted reactions.
Introduction of the 2-aminoethoxy group: through nucleophilic substitution reactions.
Attachment of the propynyl group: via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction.
Deprotection of the hydroxyl groups: to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: to maximize yield and purity.
Use of continuous flow reactors: to enhance reaction efficiency.
Implementation of purification techniques: such as chromatography and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) undergoes various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The propynyl group can be reduced to form saturated derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted cytidine analogs.
Wissenschaftliche Forschungsanwendungen
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by mimicking natural nucleotides and interfering with nucleic acid synthesis. It targets enzymes involved in DNA and RNA synthesis, such as polymerases and kinases. The presence of the 2-aminoethoxy and propynyl groups enhances its binding affinity and specificity for these molecular targets, leading to inhibition of nucleic acid replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxycytidine (ddC): Lacks the 2-aminoethoxy and propynyl groups.
2’,3’-Dideoxyinosine (ddI): Contains an inosine base instead of cytidine.
2’,3’-Dideoxyadenosine (ddA): Contains an adenosine base instead of cytidine.
Uniqueness
5-[3-(2-Aminoethoxy)-1-propynyl]-2’,3’-dideoxy-cytidine 5’-(tetrahydrogen triphosphate) is unique due to the presence of the 2-aminoethoxy and propynyl groups, which confer distinct chemical and biological properties. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in research and therapeutic applications.
Eigenschaften
Molekularformel |
C14H23N4O13P3 |
|---|---|
Molekulargewicht |
548.27 g/mol |
IUPAC-Name |
[[5-[4-amino-5-[3-(2-aminoethoxy)prop-1-ynyl]-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H23N4O13P3/c15-5-7-27-6-1-2-10-8-18(14(19)17-13(10)16)12-4-3-11(29-12)9-28-33(23,24)31-34(25,26)30-32(20,21)22/h8,11-12H,3-7,9,15H2,(H,23,24)(H,25,26)(H2,16,17,19)(H2,20,21,22) |
InChI-Schlüssel |
SPJUUAMRIYRHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


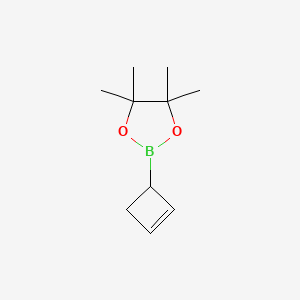

![Oxazole, 5-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12092317.png)

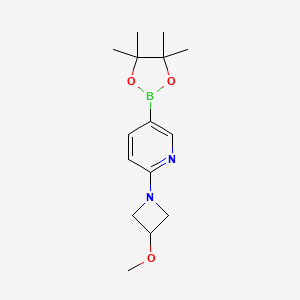
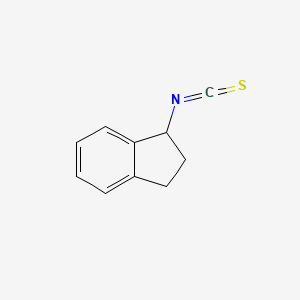

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)
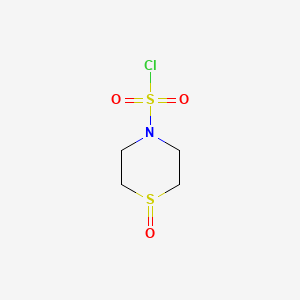
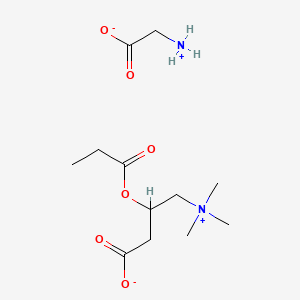
![1-[(3,3-Dimethylcyclohexyl)amino]propan-2-ol](/img/structure/B12092362.png)

![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)

